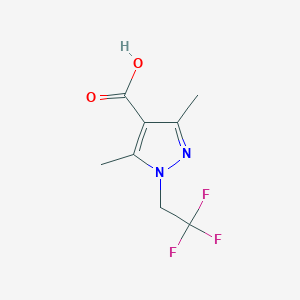
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, also known as DPOP, is a compound that has generated significant interest among scientists due to its potential applications in various fields. DPOP belongs to the class of oxalamide compounds and has been found to exhibit promising biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research has shown that oxalamide derivatives, similar in structure to N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, are effective ligands in catalytic reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) significantly enhances the efficiency of copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes, producing a wide variety of internal alkynes under optimized conditions (Chen et al., 2023). This suggests that similar compounds could serve as potent catalysts or ligands in organic synthesis, leveraging their structural features for increased reaction efficiencies and selectivities.
Supramolecular Chemistry
Oxalamide derivatives have been shown to form stable supramolecular assemblies through hydrogen bonding and π-π interactions. A study on N,N'-diaryloxalamides revealed their ability to form polymeric tapes and trimers with pentafluorophenol via hydrogen bonding, highlighting the importance of these interactions in constructing well-defined supramolecular structures (Piotrkowska et al., 2007). Such properties could be harnessed for developing novel materials with specific functionalities, including molecular recognition, self-assembly, and the formation of nanoscale architectures.
Materials Science
Research into oxalamide derivatives extends into materials science, where their unique structural features contribute to the development of advanced materials. For example, their inclusion in electrochromic devices and polymers has been explored for potential applications in data security and sensing technologies. Specifically, a study on copolymers incorporating oxalamide units showed distinct electrochromic properties, indicating the potential of these materials in developing color-changing devices (Variş et al., 2007). This suggests that this compound could be part of innovative materials with tunable optical properties.
Catalysis and Sensing
Oxalamide derivatives also play a role in catalysis and sensing applications. They have been used as promoters for catalytic reactions, such as the N-arylation of oxazolidinones and amides, demonstrating high chemoselectivity and broad functional group tolerance (Bhunia et al., 2022). Additionally, their structural elements contribute to sensing mechanisms for detecting environmental pollutants and hazardous materials, underscoring their versatility in both synthesis and analytical applications.
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPFNXPNMPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2783437.png)



![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2783442.png)

![1-Benzyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2783447.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2783449.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate](/img/no-structure.png)